4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole)

Beschreibung

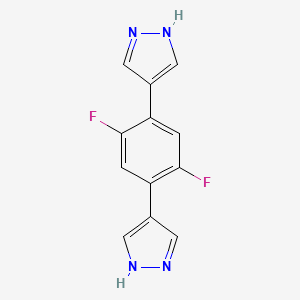

4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) (CAS: 2044270-06-4) is a bis-pyrazole derivative featuring a central 2,5-difluorophenylene core. Its molecular formula is C₁₂H₈F₂N₄, with a molecular weight of 238.23 g/mol. The compound is characterized by two pyrazole rings connected via a 1,4-phenylene linker, substituted with fluorine atoms at the 2- and 5-positions. This structural motif imparts electron-withdrawing properties, enhancing thermal and chemical stability compared to non-fluorinated analogs.

Eigenschaften

Molekularformel |

C12H8F2N4 |

|---|---|

Molekulargewicht |

246.22 g/mol |

IUPAC-Name |

4-[2,5-difluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C12H8F2N4/c13-11-1-9(7-3-15-16-4-7)12(14)2-10(11)8-5-17-18-6-8/h1-6H,(H,15,16)(H,17,18) |

InChI-Schlüssel |

NLBVLWDJBUTMCI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)C2=CNN=C2)F)C3=CNN=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 2,5-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of a condensation reaction where 2,5-difluorobenzene is reacted with hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,4’-(2,5-Difluor-1,4-phenylen)bis(1H-pyrazol) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Pyrazol-Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von reduzierten Pyrazol-Derivaten führt.

Substitution: Die Difluorphenylen-Einheit ermöglicht Substitutionsreaktionen, bei denen Fluoratome durch andere Substituenten wie Halogene oder Alkylgruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Halogenierungsmittel wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Pyrazol-Derivate, reduzierte Pyrazol-Verbindungen und substituierte Difluorphenylen-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4,4’-(2,5-Difluor-1,4-phenylen)bis(1H-pyrazol) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Metallionen binden und stabile Komplexe bilden, die einzigartige Eigenschaften aufweisen. Diese Wechselwirkungen können verschiedene biochemische Signalwege beeinflussen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber vorläufige Studien deuten auf eine Beteiligung an oxidativem Stress und Enzyminhibition hin.

Wirkmechanismus

The mechanism of action of 4,4’-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These interactions can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) (CAS: 2222452-42-6)

- Structure : Fully fluorinated benzene core (all four positions) with pyrazole termini.

- Molecular Formula : C₁₂H₆F₄N₄ (MW: 282.20 g/mol).

- Properties : Higher fluorine content results in superior thermal stability (>300°C) and chemical inertness. Applications include fluorinated polymer synthesis, high-performance coatings, and insulators due to its resistance to solvents and extreme conditions .

- Key Difference : The perfluorinated analog exhibits enhanced hydrophobicity and electrochemical stability compared to the difluorinated target compound, making it preferable for harsh-environment applications .

4,4'-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) (CAS: 2044270-00-8)

- Structure : Single fluorine substituent at the 2-position of the phenylene linker.

- Molecular Formula : C₁₂H₉FN₄ (MW: 228.23 g/mol).

- Properties: Reduced fluorine content lowers thermal stability (~200°C) compared to the difluorinated compound.

Non-Fluorinated Structural Analogs

4,4'-(1,4-Phenylene)bis(1H-pyrazole) (H2BDP)

- Structure : Unsubstituted phenylene linker.

- Molecular Formula : C₁₂H₁₀N₄ (MW: 210.24 g/mol).

- Properties : Lacks electron-withdrawing groups, leading to lower thermal stability (~150°C). Widely used in MOFs (e.g., as a linker in UiO-66 analogs) due to its planar geometry and coordination versatility .

- Key Difference : The absence of fluorine reduces resistance to oxidation, limiting utility in electrochemical applications .

4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) (CAS: 2044270-08-6)

- Structure : Methyl substituents at the 2- and 5-positions.

- Molecular Formula : C₁₄H₁₄N₄ (MW: 238.29 g/mol).

- Properties : Methyl groups provide electron-donating effects, increasing solubility in organic solvents. Applications include catalysis and supramolecular chemistry, but lower thermal stability (~180°C) compared to fluorinated analogs .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications | Thermal Stability (°C) |

|---|---|---|---|---|---|---|

| Target Compound | 2044270-06-4 | C₁₂H₈F₂N₄ | 238.23 | 2,5-Difluoro | Materials science (inferred) | ~250 (estimated) |

| 4,4'-(Perfluoro-1,4-phenylene)bis(1H-pyrazole) | 2222452-42-6 | C₁₂H₆F₄N₄ | 282.20 | 2,3,5,6-Tetrafluoro | Fluorinated polymers, coatings | >300 |

| 4,4'-(2-Fluoro-1,4-phenylene)bis(1H-pyrazole) | 2044270-00-8 | C₁₂H₉FN₄ | 228.23 | 2-Fluoro | Research chemicals | ~200 |

| 4,4'-(1,4-Phenylene)bis(1H-pyrazole) | N/A | C₁₂H₁₀N₄ | 210.24 | None | MOF linkers | ~150 |

| 4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) | 2044270-08-6 | C₁₄H₁₄N₄ | 238.29 | 2,5-Dimethyl | Catalysis, supramolecular chemistry | ~180 |

Research Findings and Trends

- Fluorine Substitution : Fluorine atoms significantly enhance thermal stability and electrochemical performance. The difluorinated compound strikes a balance between stability and synthetic accessibility compared to perfluorinated analogs .

- Electron-Withdrawing Effects : Fluorine substituents lower the LUMO energy, improving electron-accepting capacity, which is critical for redox-active materials in batteries .

- Structural Flexibility : The 1,4-phenylene linker allows modular design in MOFs and polymers, with fluorine tuning hydrophobicity and interchain interactions .

Biologische Aktivität

4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of 246.22 g/mol, this compound exhibits unique structural features that contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its effects in various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of two pyrazole moieties linked by a difluorophenylene group. This configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₂N₄ |

| Molecular Weight | 246.22 g/mol |

| CAS Number | 2044270-06-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole). Research indicates that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- Case Study : In vitro studies demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant antiproliferative effects .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole compounds is well-documented. For instance:

- Inhibition of Cytokines : Compounds similar to 4,4'-(2,5-Difluoro-1,4-phenylene)bis(1H-pyrazole) have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

- Research Findings : A study reported that pyrazole derivatives could inhibit up to 85% of TNF-α production at specific concentrations, indicating their potential as anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

- Spectrum of Activity : Compounds were tested against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. Some derivatives showed significant inhibitory effects .

- Case Study : One study indicated that modifications in the pyrazole structure enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased lipophilicity and potential target interaction |

| Alteration of Pyrazole Moiety | Enhanced anticancer and antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.